Cas no 71030-11-0 (β-Zearalenol)

β-Zearalenol structure
Nome do Produto:β-Zearalenol
β-Zearalenol Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7S,11E)-
- β-Zearalenol
- (2E,7S,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraen-13-one
- Β-ZEARALENO
- β-Zearalenol solution
- 2,4-Dihydroxy-6-(6β,10-dihydroxy-trans-1-undecenyl)benzoic acid μ-lactone
- A-trans-Zearalenol
- beta-Zearalenol
- (3S,7S,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
- beta zearalenol
- Zearalenol, beta-
- (4R,8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one
- (3R,7S,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one
- beta-trans-Zearalenol
- (3R,7R)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one
- AKOS040740724
- 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7S)-
- beta-Zearalenol 10 microg/mL in Acetonitrile
- BZ162711
- 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S,7S,11E)-
- CHEMBL372840
- BIDD:ER0197
- 71030-11-0
- CS-0066701
- 35E809PP7O
- SCHEMBL342587
- 1ST7202B-100A
- b-Zearalenol
- MFCD00151078
- beta -Zearalenol
- ZHB
- SMR000060067
- HY-N6741
- beta-Zearalenol 100 microg/mL in Acetonitrile
- cid_107645
- Q27116400
- BDBM50240982
- .BETA.-TRANS-ZEARALENOL
- DTXSID8022533
- CHEBI:35072
- 2,4-Dihydroxy-6-(6beta,10-dihydroxy-trans-1-undecenyl)benzoic acid mu-lactone
- beta-Zearalenol solution in Acetonitrile, 100ug/mL
- (4S,8S,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one
- (3R,7R,11E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-1-one
- (3S,7S,E)-7,14,16-trihydroxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-benzo[c][1]oxacyclotetradecin-1-one
- (E)-(7S,11S)-2,4,11-Trihydroxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxa-benzocyclotetradecen-5-one
- UNII-35E809PP7O
- 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7,14,16-trihydroxy-3-methyl-, (3S-(3R*,7R*,11E))-
- 1ST7202B
- MLS001174899
- SCHEMBL342992
- .beta.-Zearalenol
- (3s,7s,11e)-7,14,16-Trihydroxy-3-Methyl-3,4,5,6,7,8,9,10-Octahydro-1h-2-Benzoxacyclotetradecin-1-One
- MLS000055555
- 1H-2-BENZOXACYCLOTETRADECIN-1-ONE, 3,4,5,6,7,8,9,10-OCTAHYDRO-7,14,16-TRIHYDROXY-3-METHYL-, (3R,7R,11E)-
- (-)-.BETA.-ZEARALENOL
- (4S,8S,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo(12.4.0)octadeca-1(14),12,15,17-tetraen-2-one
- G12410
- I2-zearalenol
- (-)-beta-zearalenol
- FPQFYIAXQDXNOR-PMRAARRBSA-N
- DTXCID40820486
- b-trans-Zearalenol
- alpha-zearalenol, (cis)-isomer
-
- MDL: MFCD00151078
- Inchi: InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m1/s1
- Chave InChI: FPQFYIAXQDXNOR-PMRAARRBSA-N
- SMILES: OC1=C2C(O[C@H](CCC[C@H](CCC/C=C/C2=CC(O)=C1)O)C)=O
Propriedades Computadas
- Massa Exacta: 320.16200
- Massa monoisotópica: 320.162
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 0
- Complexidade: 408
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 87A^2
- XLogP3: 4
Propriedades Experimentais
- Cor/Forma: Solid
- Densidade: 1.174±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 173-174 ºC
- Ponto de ebulição: 599.0±50.0 °C at 760 mmHg
- Ponto de Flash: 2℃
- Índice de Refracção: 1.548
- Solubilidade: Slightly soluble (1.9 g/l) (25 º C),
- PSA: 86.99000
- LogP: 3.37140
- Pressão de vapor: 0.0±1.8 mmHg at 25°C
β-Zearalenol Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H319-H400
- Declaração de Advertência: P273-P305+P351+P338
- Número de transporte de matérias perigosas:UN 3077 9 / PGIII
- WGK Alemanha:2
- Código da categoria de perigo: 22-36-50
- Instrução de Segurança: 36/37-61
-
Identificação dos materiais perigosos:
- Condição de armazenamento:−20°C
- Frases de Risco:R20/21/22; R40; R52/53; R68/20/21/22
β-Zearalenol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
LKT Labs | Z161025-10 mg |
β-Zearalenol |
71030-11-0 | ≥98% | 10mg |
$401.80 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00378-1ml |
(2E,7S,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraen-13-one |
71030-11-0 | - | 1ml |
¥13218.0 | 2024-07-19 | |
TRC | Z270475-10mg |
b-Zearalenol |
71030-11-0 | 10mg |
$ 351.00 | 2023-09-05 | ||
Apollo Scientific | BIZL0114-1mg |
beta Zearalenol from Giberella zeae |
71030-11-0 | 1mg |
£50.00 | 2022-10-09 | ||
BioAustralis | BIA-Z1403-1 mg |
Zearalenol, beta- |
71030-11-0 | >95%byHPLC | 1mg |
$140.00 | 2023-09-18 | |
LKT Labs | Z161025-1 mg |
β-Zearalenol |
71030-11-0 | ≥98% | 1mg |
$61.80 | 2023-07-11 | |
Cooke Chemical | S715780-10mg |
β-Zearalenol |
71030-11-0 | ≥98% | 10mg |
RMB 3196.50 | 2025-02-21 | |
Biosynth | BZ162711-25 mg |
Beta-Zearalenol |
71030-11-0 | 25mg |
$550.00 | 2023-01-05 | ||
Cooke Chemical | S715780-5mg |
β-Zearalenol |
71030-11-0 | ≥98% | 5mg |
RMB 1767.41 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-224448-5 mg |
β-Zearalenol, |
71030-11-0 | ≥95% | 5mg |
¥722.00 | 2023-07-11 |
β-Zearalenol Literatura Relacionada
-
Dezhao Kong,Liqiang Liu,Shanshan Song,Steven Suryoprabowo,Aike Li,Hua Kuang,Libing Wang,Chuanlai Xu Nanoscale 2016 8 5245
71030-11-0 (β-Zearalenol) Produtos relacionados
- 1185236-04-7(rac Zearalenone-d6)
- 36455-72-8(α-Zearalenol)
- 17924-92-4(Zearalenone)
- 1798638-04-6(N-(3,4-dimethylphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide)
- 672-18-4(2-Butenedioic acid,2-fluoro-, (2Z)-)
- 797769-58-5(4-({(4-fluorophenyl)methylamino}methyl)benzonitrile)
- 669705-63-9(1-(2,4,5-Trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine)
- 1338247-53-2(3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine)
- 731827-20-6(5,6-dimethyl-3-(2-methylpropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)
- 181513-08-6(2-(3-aminophenoxy)ethyldimethylamine)
Fornecedores recomendados
PRIBOLAB PTE.LTD
(CAS:71030-11-0)Pribolab®β-Zearalenol

Pureza:99%/99%/99%
Quantidade:1mg/5mg/10mg
Preço ($):Inquérito/Inquérito/Inquérito
Amadis Chemical Company Limited
(CAS:71030-11-0)β-Zearalenol

Pureza:99%/99%
Quantidade:5mg/10mg
Preço ($):226.0/351.0